2-メチルイソニコチン酸エチル

概要

説明

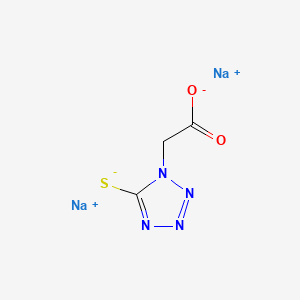

Ethyl 2-methylisonicotinate is a compound with the molecular weight of 165.19 . It is a solid at room temperature .

Synthesis Analysis

Ethyl 2-methylisonicotinate is synthesized from the reaction of ethyl isonicotinate with methyl iodide. This reaction occurs in a two-step process, with the first step producing ethyl 2-methylisonicotinate hydrochloride, and the second step producing the desired product, Ethyl 2-methylisonicotinate. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the reaction conditions are typically mild.

Molecular Structure Analysis

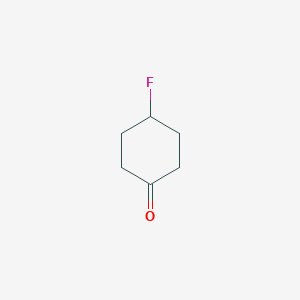

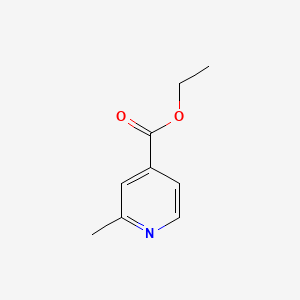

The molecular structure of Ethyl 2-methylisonicotinate contains a total of 23 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .

Chemical Reactions Analysis

Ethyl 2-methylisonicotinate has been used in organic synthesis as a reagent for the synthesis of a range of compounds, including chiral amines, piperazines, and a variety of heterocyclic compounds. It has also been used in biochemistry as a reagent for the synthesis of a variety of proteins, including enzymes, and as a substrate for a variety of enzyme-catalyzed reactions.

Physical And Chemical Properties Analysis

Ethyl 2-methylisonicotinate is a solid at room temperature .

科学的研究の応用

化学構造と性質

“2-メチルイソニコチン酸エチル”は、化学式C9H11NO2の化合物です . また、“2-メチルニコチン酸エチル”としても知られており、ニコチン酸の誘導体です . この化合物の分子量は165.1891です .

合成

“2-メチルイソニコチン酸エチル”の合成には、いくつかの物質が互いに反応します。 これらの化合物には、イソニコチン酸、メタノール、硫酸、炭酸ナトリウムが含まれます .

セミオケミカルアプリケーション

“2-メチルイソニコチン酸エチル”は、セミオケミカルとして使用されます . セミオケミカルとは、コミュニケーションを目的としたメッセージを伝える化学物質です。 “2-メチルイソニコチン酸エチル”の場合、アザミウマの動きに影響を与えることがわかっています .

害虫管理

研究によると、この非フェロモンセミオケミカルは、屋内外のさまざまな作物において、大量捕獲、おびき寄せと殺傷、おびき寄せと感染、および殺虫剤と組み合わせての行動相乗効果など、他のアザミウマ管理戦略に利用される可能性があります .

産業アプリケーション

産業現場では、“2-メチルイソニコチン酸エチル”は、他の物質の合成を助ける実験室用化学薬品として使用されます .

毒性研究

Safety and Hazards

作用機序

- Unfortunately, specific information about the primary targets of ethyl 2-methylisonicotinate is not readily available in the literature. However, we know that it influences the movement of thrips, as it is used in sticky traps to monitor and catch these pests in greenhouses .

- As a laboratory chemical, it aids in the synthesis of other substances, suggesting that it may participate in chemical reactions or serve as a precursor .

Target of Action

Mode of Action

Pharmacokinetics

生化学分析

Biochemical Properties

Ethyl 2-methylisonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid receptors, where it acts as a ligand. This interaction can influence the activity of enzymes involved in the nicotinic acid pathway, such as nicotinamide adenine dinucleotide (NAD) synthetase. The binding of Ethyl 2-methylisonicotinate to these receptors can modulate the enzymatic activity, leading to changes in the levels of NAD and other related metabolites .

Cellular Effects

Ethyl 2-methylisonicotinate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ethyl 2-methylisonicotinate has been shown to alter the expression of genes involved in oxidative stress response and mitochondrial function. This can lead to changes in cellular metabolism, including alterations in ATP production and reactive oxygen species (ROS) levels .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-methylisonicotinate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, Ethyl 2-methylisonicotinate can inhibit the activity of certain dehydrogenases, leading to a decrease in the production of specific metabolites. Additionally, it can activate transcription factors that regulate gene expression, resulting in changes in the levels of various proteins and enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-methylisonicotinate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 2-methylisonicotinate is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that Ethyl 2-methylisonicotinate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Ethyl 2-methylisonicotinate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing mitochondrial function and reducing oxidative stress. At high doses, Ethyl 2-methylisonicotinate can exhibit toxic effects, including liver damage and neurotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

Ethyl 2-methylisonicotinate is involved in several metabolic pathways. It interacts with enzymes such as NAD synthetase and nicotinamide phosphoribosyltransferase, influencing the production of NAD and other related metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites in the cell. Additionally, Ethyl 2-methylisonicotinate can modulate the activity of enzymes involved in fatty acid metabolism, leading to changes in lipid profiles .

Transport and Distribution

Within cells and tissues, Ethyl 2-methylisonicotinate is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, Ethyl 2-methylisonicotinate can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

Ethyl 2-methylisonicotinate exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the mitochondria, nucleus, and endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications. For example, Ethyl 2-methylisonicotinate can be directed to the mitochondria through specific mitochondrial targeting sequences, where it can exert its effects on mitochondrial function .

特性

IUPAC Name |

ethyl 2-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMYMRWGDVTGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482095 | |

| Record name | Ethyl 2-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25635-17-0 | |

| Record name | Ethyl 2-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methylpyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid](/img/structure/B1313751.png)

![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)

![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)

![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)